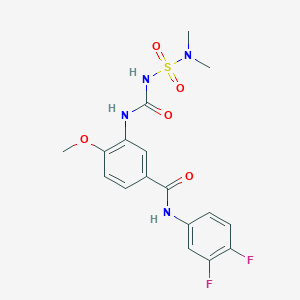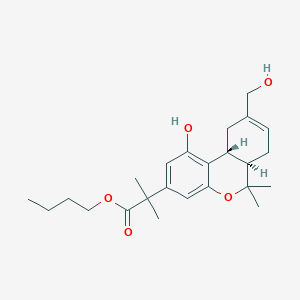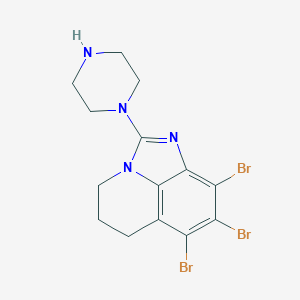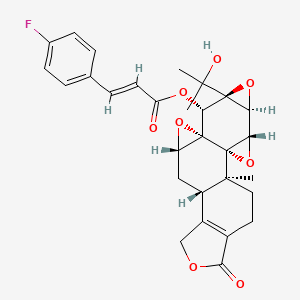![molecular formula C22H28FN3O5 B10836528 (2R,3S)-3-amino-4-(5-fluoropyridin-2-yl)oxy-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]butanoic acid](/img/structure/B10836528.png)
(2R,3S)-3-amino-4-(5-fluoropyridin-2-yl)oxy-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US10059720, Example 84” is a small molecular drug known for its unique bicyclic pyridine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US10059720, Example 84” involves multiple steps, starting with the preparation of the bicyclic pyridine core. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the desired structure. The process may involve steps such as cyclization, functional group modifications, and purification to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and potential therapeutic use. The use of advanced equipment and techniques helps in maintaining the quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
“US10059720, Example 84” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
“US10059720, Example 84” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “US10059720, Example 84” involves its interaction with specific molecular targets within biological systems. The compound binds to certain enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
US10059720, Example 7(1): Another bicyclic pyridine compound with similar structural features.
US10059720, Example 14: Known for its potent inhibitory effects on specific enzymes.
US10059720, Example 45: Studied for its high affinity binding to certain receptors.
Uniqueness
“US10059720, Example 84” stands out due to its unique combination of structural features and biological activity. Its specific bicyclic pyridine structure and the ability to undergo various chemical reactions make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H28FN3O5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2R,3S)-3-amino-4-(5-fluoropyridin-2-yl)oxy-2-hydroxy-2-[[4-(4-methylcyclohexyl)oxypyridin-2-yl]methyl]butanoic acid |
InChI |
InChI=1S/C22H28FN3O5/c1-14-2-5-17(6-3-14)31-18-8-9-25-16(10-18)11-22(29,21(27)28)19(24)13-30-20-7-4-15(23)12-26-20/h4,7-10,12,14,17,19,29H,2-3,5-6,11,13,24H2,1H3,(H,27,28)/t14?,17?,19-,22+/m0/s1 |
InChI Key |
AOFAGXGTSSPBTM-UCQMRJNNSA-N |
Isomeric SMILES |
CC1CCC(CC1)OC2=CC(=NC=C2)C[C@@]([C@H](COC3=NC=C(C=C3)F)N)(C(=O)O)O |
Canonical SMILES |
CC1CCC(CC1)OC2=CC(=NC=C2)CC(C(COC3=NC=C(C=C3)F)N)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-Fluorophenyl)-8-methyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone](/img/structure/B10836456.png)




![N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B10836475.png)
![5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836476.png)

![3-[[4-[1-[2-(3-Fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid](/img/structure/B10836485.png)


![N-(3-(ethylcarbamoyl) benzyl)-6H-isochromeno [3,4-c] pyridine-8-carboxamide](/img/structure/B10836497.png)
![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid](/img/structure/B10836510.png)
